4-(Bromomethyl)-2-(3-bromophenyl)oxazole
Description
Overview of the Oxazole (B20620) Ring System: Fundamental Chemical Characteristics and Aromaticity
The oxazole ring is a five-membered heterocycle containing an oxygen and a nitrogen atom at positions 1 and 3, respectively. rsc.org It is an aromatic system, possessing a planar, unsaturated ring with a delocalized 6π-electron system that fulfills Hückel's rule. chemicalbook.combeilstein-journals.orgresearchgate.net However, the high electronegativity of the oxygen atom leads to a less uniform delocalization of π-electrons compared to its sulfur-containing analog, thiazole (B1198619), or its nitrogen analog, imidazole (B134444), rendering oxazole less aromatic. pharmaguideline.comrsc.orgsigmaaldrich.com
The oxazole ring is characterized as a weak base, with a pKa of approximately 0.8 for its conjugate acid. pharmaguideline.comsigmaaldrich.com This is considerably weaker than imidazole (pKa ≈ 7). The electronic nature of the ring makes it susceptible to various chemical transformations. The C2 position is the most electron-deficient and prone to nucleophilic attack or deprotonation, especially if unsubstituted. pharmaguideline.comsigmaaldrich.com Conversely, electrophilic substitution reactions typically occur at the more electron-rich C5 position. pharmaguideline.comresearchgate.net The nitrogen atom behaves similarly to that in pyridine (B92270), while the oxygen atom imparts furan-like characteristics, including participation as a diene in Diels-Alder cycloaddition reactions. pharmaguideline.combiointerfaceresearch.com
| Property | Description | Reference |
|---|---|---|
| Molecular Formula | C₃H₃NO | chemicalbook.com |
| Aromaticity | Aromatic (6π electrons), but less so than thiazole or imidazole. | pharmaguideline.combeilstein-journals.orgsigmaaldrich.com |
| Basicity (pKa of conjugate acid) | ~0.8 (Weak Base) | pharmaguideline.comsigmaaldrich.com |
| Reactivity towards Nucleophiles | Attack is favored at the C2 position. | pharmaguideline.comsigmaaldrich.com |
| Reactivity towards Electrophiles | Substitution is favored at the C5 position. | pharmaguideline.comresearchgate.net |
| Physical State (Parent Compound) | Colorless liquid with a pyridine-like odor. | rsc.org |
The Strategic Importance of Halogenated Oxazoles as Synthetic Intermediates and Scaffolds
Halogenated heterocycles are fundamental building blocks in organic synthesis, and halogenated oxazoles are no exception. The introduction of a halogen atom onto the oxazole scaffold provides a reactive handle for a multitude of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.gov Aryl bromides and chlorides on the oxazole core are particularly valuable substrates for reactions such as Suzuki, Negishi, Stille, and Heck couplings, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov
This strategic functionalization enables the construction of complex, poly-substituted oxazole derivatives that are often inaccessible through direct synthesis. The resulting molecules, which may feature aryl, alkyl, or other functional groups, are of significant interest in medicinal chemistry. biointerfaceresearch.com Numerous studies have demonstrated that halogenated oxazole derivatives are precursors to compounds with potent biological activities. rsc.orgbiointerfaceresearch.com For instance, the synthesis of novel 1,3-oxazole sulfonamides with antiproliferative properties often relies on halogenated intermediates. The halogen's position on the ring can be precisely controlled through various synthetic methods, allowing for regioselective elaboration into diverse molecular architectures. researchgate.net
Specific Focus on 4-(Bromomethyl)-2-(3-bromophenyl)oxazole within Advanced Organic Synthesis
The compound this compound is a prime example of a highly versatile, di-halogenated synthetic intermediate. Its structure features two distinct and orthogonally reactive bromine atoms, making it a powerful tool for sequential and site-selective modifications.
The 2-(3-bromophenyl) group provides a classic aryl bromide moiety suitable for a wide array of palladium-catalyzed cross-coupling reactions. nih.gov This site allows for the introduction of various substituents, including alkyl, alkenyl, alkynyl, and aryl groups, enabling the synthesis of complex biaryl systems or the attachment of other heterocyclic rings. The utility of 2-(bromophenyl)oxazole units in constructing elaborate molecules has been well-documented. chemicalbook.comrsc.org
The 4-(bromomethyl) group offers a different mode of reactivity. The bromine atom in this position is benzylic-like and highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the facile introduction of a diverse range of functional groups, such as amines, azides, thiols, alcohols, and ethers, by reaction with appropriate nucleophiles. The reactivity of bromomethyl groups on heterocyclic rings is a well-established synthetic strategy.
The presence of these two distinct reactive centers allows for a programmed, stepwise synthesis. For example, a synthetic chemist could first perform a Suzuki coupling on the bromophenyl ring and then, in a subsequent step, displace the bromomethyl group with a nucleophile. This orthogonal reactivity minimizes the need for complex protecting group strategies and provides an efficient pathway to densely functionalized oxazole scaffolds, which are valuable in the discovery of new chemical entities.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 886363-25-3 | bldpharm.com |
| Molecular Formula | C₁₀H₇Br₂NO | bldpharm.com |
| Molecular Weight | 316.98 g/mol | bldpharm.com |
Historical Context and Evolution of Oxazole Chemistry Research
The study of oxazole chemistry has a rich history dating back to the late 19th century. The oxazole ring system was first reported by Hantzsch in 1887, with the parent compound being synthesized decades later. biointerfaceresearch.compharmdbm.com Early advancements in the field were marked by the development of several named reactions that remain cornerstones of heterocyclic synthesis.
The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylaminoketones and is a classic method for preparing 2,5-disubstituted oxazoles. pharmaguideline.com The Fischer oxazole synthesis , discovered by Emil Fischer in 1896, utilizes the reaction of cyanohydrins with aldehydes to yield 2,5-diaryloxazoles. nih.gov Other foundational methods include the Bredereck reaction , which forms oxazoles from α-haloketones and formamide, and the van Leusen reaction , a highly versatile method for creating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).
Over the decades, research has evolved from these classical, often harsh, methods to more sophisticated and efficient catalytic protocols. The late 20th and early 21st centuries have seen a surge in the development of transition-metal-catalyzed reactions, such as direct C-H arylation, which avoid the pre-functionalization of substrates. nih.gov Modern approaches also focus on greener and more atom-economical syntheses, including one-pot and multicomponent reactions that allow for the rapid assembly of complex oxazole derivatives. rsc.org The discovery of numerous oxazole-containing natural products has continuously fueled innovation in this field, driving chemists to devise new strategies for their total synthesis and the creation of novel analogs.
| Milestone | Description | Approximate Era/Date | Reference |
|---|---|---|---|
| First Report of Oxazole Ring | The oxazole ring system was first described by Arthur Hantzsch. | 1887 | biointerfaceresearch.compharmdbm.com |
| Fischer Oxazole Synthesis | Developed by Emil Fischer, reacting cyanohydrins and aldehydes. | 1896 | nih.gov |
| Robinson-Gabriel Synthesis | Cyclodehydration of 2-acylaminoketones to form oxazoles. | Early 20th Century | pharmaguideline.com |
| First Synthesis of Parent Oxazole | The unsubstituted oxazole compound was first synthesized. | 1947 | biointerfaceresearch.com |
| van Leusen Oxazole Synthesis | Reaction of aldehydes with TosMIC to form 5-substituted oxazoles. | 1972 | pharmdbm.com |
| Modern Catalytic Methods | Development of transition-metal-catalyzed reactions like direct C-H arylation. | Late 20th - 21st Century | nih.gov |
Foundational Strategies for Oxazole Ring Formation
The construction of the oxazole ring can be broadly categorized into two primary approaches: cycloaddition reactions that form the ring in a single step from acyclic precursors, and ring-closure reactions that involve the formation of one or two bonds to cyclize a pre-functionalized linear substrate.
Cycloaddition Reactions in Oxazole Synthesis: Principles and Regioselectivity
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, offer a powerful and convergent route to the oxazole core. These reactions involve the combination of a 1,3-dipole with a dipolarophile to form a five-membered ring.
The [3+2] cycloaddition between a nitrile oxide and an alkyne is a highly effective method for the synthesis of isoxazoles, which are isomers of oxazoles. researchgate.netnih.govyoutube.com While not directly forming oxazoles, this methodology is crucial in heterocyclic chemistry and provides a basis for understanding cycloaddition principles. Nitrile oxides, which are 1,3-dipoles, react with alkynes (dipolarophiles) to form the isoxazole ring. researchgate.netyoutube.com
The regioselectivity of this reaction is a key consideration and is influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. Frontier Molecular Orbital (FMO) theory is often used to predict the regiochemical outcome. Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole. nih.gov
| Reactants | Conditions | Product | Key Features |
| Nitrile Oxide + Alkyne | Varies (e.g., in situ generation of nitrile oxide) | Isoxazole | [3+2] cycloaddition, regioselectivity is a key factor. researchgate.netnih.govyoutube.com |
This table summarizes the general reactants and products in a 1,3-dipolar cycloaddition for isoxazole synthesis.
Ring-Closure Reactions for Substituted Oxazoles
Ring-closure or cyclization reactions are among the most common and versatile methods for synthesizing substituted oxazoles. researchgate.net These methods typically start with acyclic precursors containing the necessary atoms to form the oxazole ring.
The Bredereck reaction provides a straightforward route to 2,4-disubstituted oxazoles through the condensation of α-haloketones with amides, often formamide. firsthope.co.inijpsonline.comslideshare.net This method is efficient and economical for the synthesis of a variety of oxazole derivatives. ijpsonline.com
The reaction mechanism involves the initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration to yield the oxazole ring. An improvement on this method utilizes α-hydroxyketones as the starting material. ijpsonline.com
| Reactants | Product Type | Reference |
| α-Haloketone + Amide (e.g., Formamide) | 2,4-Disubstituted Oxazoles | firsthope.co.inijpsonline.com |
This table outlines the reactants for the Bredereck synthesis of oxazoles.
Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a classic method for preparing 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgcutm.ac.in The reactants are typically used in equimolar amounts, and the reaction is often performed in dry ether. wikipedia.org
The mechanism begins with the reaction of the cyanohydrin with HCl to form an iminochloride intermediate. This intermediate then reacts with the aldehyde, leading to a cyclization and subsequent dehydration to form the oxazole ring. wikipedia.org While traditionally used for aromatic reactants, aliphatic compounds have also been employed. wikipedia.org
A notable example is the reaction of mandelic acid nitrile with benzaldehyde to produce 2,5-diphenyl-oxazole. wikipedia.orgcutm.ac.in This synthesis has also been applied to produce compounds such as 2-(4-Bromophenyl)-5-phenyloxazole from benzaldehyde cyanohydrin and 4-bromobenzaldehyde. wikipedia.org
| Reactants | Product Type | Key Conditions | Reference |
| Cyanohydrin + Aldehyde | 2,5-Disubstituted Oxazoles | Anhydrous HCl, Dry Ether | wikipedia.orgcutm.ac.in |
This table summarizes the key components of the Fischer oxazole synthesis.
The cyclodehydration of α-acylaminoketones, also known as the Robinson-Gabriel synthesis, is a fundamental and widely used method for the formation of oxazoles. firsthope.co.inwikipedia.org This intramolecular reaction is catalyzed by a cyclodehydrating agent, such as sulfuric acid, polyphosphoric acid, or phosphorus pentoxide. ijpsonline.comwikipedia.orgpharmaguideline.com
The starting 2-acylamino-ketones can be synthesized via methods like the Dakin-West reaction. wikipedia.org The mechanism involves the protonation of the acylamino keto moiety, followed by intramolecular cyclization and then dehydration to yield the aromatic oxazole ring. ijpsonline.com The choice of dehydrating agent can significantly impact the reaction yield. ijpsonline.com
| Reactant | Reaction Type | Catalyst/Reagent | Product Type |
| α-Acylaminoketone | Intramolecular Cyclodehydration | Acidic Dehydrating Agent (e.g., H₂SO₄, P₂O₅) | Substituted Oxazole |
This table details the Robinson-Gabriel synthesis (cyclodehydration of α-acylaminoketones).
Van Leusen Oxazole Synthesis: Mechanism and Scope with TosMIC
The Van Leusen oxazole synthesis is a highly effective method for creating the oxazole ring from aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC). organic-chemistry.org This reaction, first reported in 1972, proceeds under mild, one-pot conditions. nih.govmdpi.com The versatility of TosMIC, a stable and odorless solid, stems from its unique reactivity, which includes acidic methylene (B1212753) protons, a sulfinic acid leaving group, and an isocyano group. organic-chemistry.orgnih.govorganic-chemistry.org
The mechanism of the Van Leusen synthesis is a two-step [3+2] cycloaddition. nih.govmdpi.com It begins with the deprotonation of TosMIC by a base, creating a reactive nucleophile. This anion then attacks the carbonyl carbon of an aldehyde. The resulting intermediate undergoes an intramolecular cyclization, where the newly formed hydroxy group attacks the isocyano carbon, forming a 5-membered oxazoline (B21484) intermediate. organic-chemistry.orgnih.govwikipedia.org The final step is the base-promoted elimination of p-toluenesulfinic acid (TosH), which results in the aromatization of the ring to form the desired 5-substituted oxazole. nih.govmdpi.com
The scope of the Van Leusen reaction is broad, accommodating a wide variety of aldehydes. Aromatic aldehydes, particularly those with electron-withdrawing groups, tend to show higher reactivity. nih.govmdpi.com The reaction conditions can be adapted, with various bases and solvents being employed to optimize yields for specific substrates. For instance, potassium carbonate (K₂CO₃) in refluxing methanol is a common system, while others have utilized triethylamine (B128534) in water with β-cyclodextrin or ionic liquids as reusable solvents. nih.gov
| Aldehyde Type | Base | Solvent | Conditions | Product Type | Yield |
| Aromatic Aldehydes | K₂CO₃ | Methanol | Reflux | 5-Aryl-oxazoles | Good |
| α,β-Unsaturated Aldehydes | K₂CO₃ | Methanol | Reflux | 5-(Alkenyl)oxazoles | Good |
| Various Aldehydes | Et₃N / β-CD | Water | 50 °C | 5-Substituted-oxazoles | Excellent |
| Aromatic Aldehydes | K₂CO₃ | Ionic Liquid | - | 4,5-Disubstituted-oxazoles | High |
| Imines (from Aldehydes) | Base | - | - | Imidazoles | - |
This table presents a summary of various conditions and substrates used in the Van Leusen oxazole synthesis, showcasing its versatility. nih.govwikipedia.org
Transition Metal-Catalyzed Cyclization Protocols for Oxazole Assembly
Transition metal-mediated protocols are highly attractive for oxazole synthesis due to their efficiency, selectivity, and mild reaction conditions. researchgate.netstrath.ac.uk Catalysts based on copper and gold have proven particularly effective in assembling the oxazole core from various precursors. bohrium.com
Copper catalysts offer an efficient and economical route to polysubstituted oxazoles. One prominent method is the copper-catalyzed tandem oxidative cyclization, which can produce highly substituted oxazoles from readily available starting materials under mild conditions. acs.org Another powerful approach is the aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen (O₂). organic-chemistry.org This method is notable for its high atom economy and use of O₂ as an environmentally benign oxidant. organic-chemistry.org
Recent developments have also demonstrated a chemodivergent synthesis of oxazoles and imidazolidones from phenylalanine derivatives using copper catalysis. acs.org By selecting appropriate directing groups, the reaction can be guided towards a selective intramolecular C–O coupling to yield 2,4,5-trisubstituted oxazoles. acs.org
| Reactants | Copper Catalyst | Key Features | Ref. |
| β-Keto amides | Cu(II) | Tandem oxidative cyclization | acs.org |
| Amines, Alkynes, O₂ | CuBr₂ | Aerobic oxidative dehydrogenative annulation | organic-chemistry.org |
| Phenylalanine derivatives | Cu(OAc)₂ | Chemodivergent synthesis via selective C-O coupling | acs.org |
| Diazoketones, Amides | Copper(II) triflate | Synthesis of 2,4-disubstituted oxazoles | tandfonline.com |
This interactive table summarizes various copper-catalyzed methods for oxazole synthesis.
Gold catalysis provides a mild and efficient pathway for oxazole synthesis, often proceeding through the formation of α-oxo gold carbene intermediates. rhhz.net A notable method involves the gold-catalyzed intermolecular oxidation of alkynes. organic-chemistry.org In this [2+2+1] annulation, a terminal alkyne, a nitrile (acting as both reactant and solvent), and an oxygen atom from an oxidant combine to form 2,5-disubstituted oxazoles. organic-chemistry.org This approach avoids the use of potentially hazardous α-diazoketones. rhhz.netorganic-chemistry.org
Another strategy is the gold-catalyzed regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles. nih.govrsc.org This protocol is distinguished by its use of readily available starting materials and mild reaction conditions, yielding fully-substituted oxazoles. nih.gov Gold catalysts are also effective in the cyclization of N-propargylcarboxamides, which proceeds under very mild, neutral conditions to give 2,5-disubstituted oxazoles. acs.org
| Reactants | Gold Catalyst | Key Features | Ref. |
| Terminal Alkynes, Nitriles | Au(PPh₃)NTf₂ | [2+2+1] annulation via alkyne oxidation | organic-chemistry.org |
| Alkynyl Triazenes, Dioxazoles | Gold(I) complex | Regioselective [3+2] cycloaddition | nih.govrsc.org |
| N-Propargylcarboxamides | AuCl₃ | Mild cyclization, tolerates various functional groups | acs.org |
This interactive table summarizes various gold-catalyzed methods for oxazole synthesis.
Strategic Introduction of Bromine Functionalities onto the Oxazole Skeleton and Phenyl Moiety
The synthesis of this compound requires not only the formation of the oxazole ring but also the specific installation of two distinct bromine atoms. The bromine on the phenyl ring is typically incorporated from a brominated starting material, such as 3-bromobenzaldehyde, during the initial ring synthesis. The bromomethyl group at the 4-position is generally installed post-cyclization.
The 4-(bromomethyl) group is a reactive handle useful for further synthetic elaboration. nih.gov Its introduction is commonly achieved by converting a precursor functional group, such as a hydroxymethyl or methyl group, located at the 4-position of the oxazole ring.
One direct method involves the reduction of a corresponding oxazole-4-carboxylate ester to the alcohol, 2-(aryl)-4-oxazolemethanol, using a reducing agent like lithium aluminum hydride. This alcohol can then be converted to the primary bromide with reagents such as phosphorus tribromide (PBr₃). tandfonline.com This protocol is effective as it yields water-soluble phosphorus by-products, simplifying the isolation of the desired bromomethylated product. tandfonline.com
An alternative and widely used strategy is the free-radical bromination of a 4-methyl-substituted oxazole precursor. The Wohl-Ziegler reaction is the standard method for this transformation. wikipedia.orgmissouri.edu This reaction employs N-Bromosuccinimide (NBS) as the bromine source in a non-polar solvent like carbon tetrachloride (CCl₄), initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV irradiation. wikipedia.orgmissouri.edu The reaction proceeds via a stable benzylic-type radical intermediate at the methyl group attached to the oxazole ring, leading to the selective formation of the 4-(bromomethyl)oxazole. missouri.edu It is crucial to maintain anhydrous conditions to prevent hydrolysis of the product. missouri.edu
| Precursor | Reagent(s) | Product | Reaction Type | Ref. |
| 4-Methyl-oxazole | NBS, AIBN/light | 4-(Bromomethyl)oxazole | Radical Substitution (Wohl-Ziegler) | wikipedia.orgmissouri.edu |
| 4-Oxazolemethanol | PBr₃ | 4-(Bromomethyl)oxazole | Nucleophilic Substitution | tandfonline.com |
This table outlines common methods for installing the 4-(bromomethyl) group onto an oxazole ring.
Structure
3D Structure
Properties
Molecular Formula |
C10H7Br2NO |
|---|---|
Molecular Weight |
316.98 g/mol |
IUPAC Name |
4-(bromomethyl)-2-(3-bromophenyl)-1,3-oxazole |
InChI |
InChI=1S/C10H7Br2NO/c11-5-9-6-14-10(13-9)7-2-1-3-8(12)4-7/h1-4,6H,5H2 |
InChI Key |
PZHPDMVTGQYKEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=CO2)CBr |
Origin of Product |
United States |
Comprehensive Chemical Reactivity and Transformations of 4 Bromomethyl 2 3 Bromophenyl Oxazole
Reactivity Profiles of the Bromomethyl Group
The bromomethyl group is the more reactive of the two bromine-containing functionalities in 4-(bromomethyl)-2-(3-bromophenyl)oxazole. The electron-withdrawing nature of the oxazole (B20620) ring enhances the electrophilicity of the benzylic carbon, making it a prime target for a variety of nucleophiles.
Nucleophilic Substitution Reactions at the Bromomethyl Center
The primary mode of reactivity for the bromomethyl group involves nucleophilic substitution, where the bromine atom is displaced by a nucleophile. These reactions typically proceed via an S(_N)2 mechanism, leading to the formation of a new carbon-nucleophile bond.
The reaction of this compound with various nitrogen-based nucleophiles, such as primary and secondary amines, provides a straightforward route to the corresponding aminomethyl derivatives. For instance, treatment with a secondary amine like morpholine, in the presence of a base such as potassium carbonate and a catalytic amount of potassium iodide in a solvent like N,N-dimethylformamide (DMF), yields the corresponding tertiary amine.
The general scheme for this reaction is as follows:
Table 1: Examples of Reactions with Nitrogen-Based Nucleophiles
| Nucleophile | Reagents and Conditions | Product |
| Morpholine | K₂CO₃, KI (cat.), DMF | 4-((morpholin-4-yl)methyl)-2-(3-bromophenyl)oxazole |
| Piperidine | K₂CO₃, KI (cat.), DMF | 4-((piperidin-1-yl)methyl)-2-(3-bromophenyl)oxazole |
Oxygen-based nucleophiles, such as alkoxides and phenoxides, can also displace the bromine atom of the bromomethyl group to form the corresponding ethers. These reactions are typically carried out under basic conditions to generate the alkoxide or phenoxide in situ. For example, reacting this compound with a sodium alkoxide in the corresponding alcohol as the solvent would yield the ether derivative.
Thiols and their corresponding thiolates are excellent nucleophiles for the substitution of the bromomethyl group, leading to the formation of thioethers. These reactions proceed readily, often under mild basic conditions. For example, the reaction with a thiol in the presence of a base like sodium hydroxide (B78521) or potassium carbonate in a polar aprotic solvent results in the formation of the corresponding sulfide.
Table 2: Example of Reaction with a Sulfur-Based Nucleophile
| Nucleophile | Reagents and Conditions | Product |
| 4-chlorothiophenol | NaOH, Ethanol | 4-(((4-chlorophenyl)thio)methyl)-2-(3-bromophenyl)oxazole |
Alkylation Reactions Utilizing the Bromomethyl Functionality
The reactive nature of the bromomethyl group makes this compound a useful alkylating agent. It can be employed to introduce the 2-(3-bromophenyl)oxazol-4-ylmethyl moiety onto a variety of substrates, including those with acidic protons such as active methylene (B1212753) compounds or heterocycles. This type of reaction, often referred to as a C-alkylation, typically requires a base to deprotonate the substrate, which then acts as a carbon-based nucleophile.
Reactivity of the 3-Bromophenyl Moiety
The bromine atom attached to the phenyl ring is significantly less reactive towards nucleophilic substitution than the bromine of the bromomethyl group. Its reactivity is primarily exploited through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 3-position of the phenyl ring, providing a powerful tool for further molecular elaboration.
Common cross-coupling reactions that the 3-bromophenyl group can undergo include the Suzuki-Miyaura coupling (with boronic acids or their esters), the Heck-Mizoroki reaction (with alkenes), the Sonogashira coupling (with terminal alkynes), the Buchwald-Hartwig amination (with amines), and the Stille coupling (with organostannanes). These reactions typically require a palladium or other transition metal catalyst, a suitable ligand, and a base. The choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivity.
For example, a Suzuki-Miyaura coupling reaction with an arylboronic acid in the presence of a palladium catalyst and a base would result in the formation of a biaryl compound, effectively replacing the bromine atom with a new aryl group.
Table 3: Potential Cross-Coupling Reactions of the 3-Bromophenyl Moiety
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl |
| Heck-Mizoroki | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Substituted alkene |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Arylalkyne |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOtBu | Arylamine |
Cross-Coupling Reactions at the Aryl Bromine
The bromine atom attached to the phenyl ring at the meta-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This functionality allows for the elaboration of the molecular scaffold, introducing diverse substituents and building more complex architectures.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, creating a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid, under palladium catalysis. organic-chemistry.org For this compound, the reaction would occur at the C-Br bond of the phenyl ring. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. organic-chemistry.org
While specific studies on this compound may be limited, extensive research on analogous aryl-heterocyclic systems demonstrates the feasibility and general conditions for such transformations. nih.govwikipedia.org The reaction of aryl bromides with various boronic acids is well-established, allowing for the introduction of alkyl, alkenyl, and (hetero)aryl groups. nih.gov
Key components for a successful Suzuki-Miyaura coupling include the palladium source, a suitable ligand, a base, and a solvent system.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Palladium Catalyst | Ligand | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine (B44618) (integral to catalyst) | K₃PO₄ | Toluene | 90 °C | wikipedia.org |
| Pd(OAc)₂ | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | KOAc | 1,4-Dioxane | 110 °C | nih.gov |
| Pd(PPh₃)₄ | Triphenylphosphine (integral to catalyst) | Na₂CO₃ | Toluene/MeOH | 80 °C | wisc.edu |
| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuONa | Toluene | 100 °C | nih.gov |
Beyond the Suzuki-Miyaura reaction, the aryl bromide of this compound is amenable to a variety of other palladium-catalyzed cross-coupling reactions.
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. It is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. wikipedia.orgorganic-chemistry.orgjk-sci.com The process allows for the introduction of alkynyl substituents, which are valuable precursors for further synthetic transformations. libretexts.org The reaction can be carried out under mild conditions, often at room temperature. wikipedia.org Common catalysts include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, CuI as the co-catalyst, and an amine like triethylamine (B128534) (Et₃N) which serves as both the base and often as the solvent. jk-sci.com
Heck Reaction: The Heck reaction creates a new carbon-carbon bond by coupling the aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This transformation results in the formation of a substituted alkene, typically with high trans selectivity. organic-chemistry.org Standard conditions involve catalysts like Pd(OAc)₂, ligands such as triphenylphosphine (PPh₃), and bases like triethylamine (Et₃N) or potassium carbonate (K₂CO₃). wikipedia.org
Buchwald-Hartwig Amination: This powerful method is used to form carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The reaction has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org The development of sterically hindered and electron-rich phosphine (B1218219) ligands (e.g., XPhos, t-BuXPhos) has been crucial to the reaction's broad scope, allowing for the coupling of a wide variety of amines and aryl halides, including bromides, under relatively mild conditions. nih.govlibretexts.org A typical system consists of a palladium precursor like Pd₂(dba)₃ or [Pd(allyl)Cl]₂, a phosphine ligand, and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu). nih.gov
Metalation and Lithiation Chemistry on the Aryl Ring
The aryl bromine atom can be exchanged with a metal, typically lithium or magnesium, to generate a potent organometallic nucleophile. This intermediate can then be reacted with a wide range of electrophiles to introduce new functional groups.
Lithium-Halogen Exchange: This reaction involves treating the aryl bromide with an organolithium reagent, most commonly n-butyllithium (n-BuLi). The exchange is a rapid, kinetically controlled process that typically occurs at low temperatures (e.g., -78 °C) to prevent side reactions. wikipedia.orgprinceton.edu The rate of exchange follows the trend I > Br > Cl. wikipedia.org The resulting aryllithium species is a powerful nucleophile that can react with electrophiles such as aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and isocyanates. Research on complex heterocyclic substrates has shown that this exchange can be performed successfully even in the presence of potentially acidic protons by using a combination of reagents like i-PrMgCl and n-BuLi. nih.gov
Grignard Reagent Formation: The reaction of the aryl bromide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) yields the corresponding Grignard reagent, an organomagnesium halide (Ar-MgBr). wikipedia.orgchemguide.co.uk The formation of Grignard reagents from 2-(bromophenyl)oxazoline derivatives has been successfully demonstrated, indicating that the oxazole ring is stable to these conditions. acs.org This is a strong indication that the 2-(3-bromophenyl)oxazole core of the title compound would behave similarly. The resulting Grignard reagent is a strong base and nucleophile, reacting readily with a host of electrophiles including CO₂, aldehydes, and ketones. wisc.educhemguide.co.uk
Halogen Dance Reactions and Rearrangements
The halogen dance is a base-catalyzed isomerization reaction in which a halogen atom on an aromatic or heteroaromatic ring migrates to a different position. wikipedia.orgwikipedia.org The reaction is believed to proceed via a series of deprotonation and metalation steps, leading to a rearranged organometallic intermediate that is then quenched to give the isomerized product. organic-chemistry.org
In the context of substituted oxazoles, the halogen dance reaction has been specifically reported to occur on the oxazole ring itself. organic-chemistry.orgwikipedia.org For instance, treatment of a 5-bromooxazole (B1343016) derivative with lithium diisopropylamide (LDA) can induce a migration of the bromine atom to the less accessible 4-position. organic-chemistry.org This rearrangement provides a synthetic route to 4-bromooxazole (B40895) derivatives that are otherwise difficult to prepare. organic-chemistry.orgacs.org There is currently no significant evidence in the literature to suggest that a halogen dance occurs on the appended 3-bromophenyl ring of a 2-phenyloxazole (B1349099) system; the reactivity is dominated by the chemistry of the heterocycle.
Intrinsic Reactivity of the Oxazole Heterocycle
The oxazole ring, while aromatic, possesses unique reactivity patterns distinct from more common heterocycles like pyridine (B92270) or pyrrole. It can participate in cycloaddition reactions and is susceptible to ring-opening under certain conditions.
The stability of the oxazole ring can be compromised under specific acidic or basic conditions, leading to ring-opening transformations.
Base-Mediated Ring Opening: Deprotonation of oxazoles at the C2 position, which is the most acidic site on the ring, can lead to a ring-chain tautomerism. The resulting 2-lithiooxazole can exist in equilibrium with a ring-opened vinyl isonitrile intermediate. wikipedia.org This intermediate can be trapped by electrophiles, providing a pathway to acyclic products or rearranged heterocycles. Suppressing this electrocyclic ring-opening is often a key challenge during the functionalization of the oxazole C2 position.
Acid-Catalyzed Hydrolysis: In the presence of strong acid and water, oxazoles can undergo hydrolysis to yield an α-acylamino ketone or aldehyde. This reaction is essentially the reverse of the Robinson-Gabriel synthesis, a classic method for forming oxazole rings through the cyclodehydration of α-acylaminoketones.
Diels-Alder Reactions: Oxazoles can function as dienes in [4+2] cycloaddition reactions with dienophiles, particularly electron-deficient alkenes or alkynes. The initial cycloaddition product is a bicyclic intermediate containing an oxygen bridge. This intermediate is often unstable and can undergo a retro-Diels-Alder reaction, typically with the loss of a small molecule like a nitrile, to afford a new, more stable aromatic ring, such as a furan (B31954) or a pyridine. wikipedia.org This reactivity provides a powerful method for transforming the oxazole core into other important heterocyclic systems. wikipedia.org
Ring Opening and Recyclization Transformations
Rearrangements to Other Heterocyclic Systems (e.g., Thiazolines)
While direct rearrangement of the oxazole ring in this compound is not a commonly reported transformation, the presence of the 4-bromomethyl group provides a reactive handle for the construction of other heterocyclic systems. A notable example is the potential conversion to thiazoline (B8809763) and subsequently thiazole (B1198619) derivatives through a reaction analogous to the Hantzsch thiazole synthesis. chemhelpasap.commdpi.com
The Hantzsch thiazole synthesis traditionally involves the reaction of an α-haloketone with a thioamide. chemhelpasap.com In the case of this compound, the bromomethyl group can be considered an analogue of an α-halocarbonyl compound. The reaction would likely proceed via nucleophilic substitution of the bromide by the sulfur atom of a thioamide, such as thioformamide (B92385) or thiourea. The resulting intermediate would then undergo an intramolecular cyclization and dehydration sequence to form the thiazole ring. This transformation effectively converts the oxazole moiety into a thiazole system, demonstrating a synthetically useful rearrangement pathway. organic-chemistry.organalis.com.my
A plausible reaction scheme for this transformation is depicted below: Step 1: Nucleophilic attack by the sulfur of the thioamide on the electrophilic carbon of the bromomethyl group. Step 2: Intramolecular cyclization involving the nitrogen of the thioamide attacking the C5 position of the oxazole ring, leading to ring opening. Step 3: Subsequent ring closure and dehydration to form the final thiazole product.
This type of rearrangement highlights the utility of the bromomethyl group in facilitating the transformation of the initial oxazole scaffold into other valuable heterocyclic cores.
Oxidation and Reduction Reactions of the Oxazole Core
The oxazole nucleus and its substituents in this compound can undergo both oxidation and reduction reactions under specific conditions.
Oxidation: The oxazole ring is generally susceptible to oxidation, which can lead to ring cleavage or the formation of oxo derivatives. researchgate.netresearchgate.net Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidatively cleave the oxazole ring. libretexts.org Furthermore, the benzylic-like position of the phenyl group attached to the oxazole ring can be a site for oxidation. Treatment of alkyl-substituted aromatic rings with hot, concentrated potassium permanganate typically results in the formation of a carboxylic acid at the benzylic position, provided a benzylic hydrogen is present. masterorganicchemistry.com In the case of this compound, the phenyl ring itself is robust, but if any alkyl substituents were present on the phenyl ring, they would be susceptible to oxidation. The bromomethyl group is already in a relatively high oxidation state.
Studies on related 2-substituted-4,5-diarylimidazoles have shown that they can be oxidized by potassium permanganate, leading to chemiluminescence, which suggests the oxazole analogue would also be reactive. nih.gov
Reduction: The reduction of the oxazole ring is also a possible transformation. Catalytic hydrogenation can reduce the oxazole ring, though this often requires harsh conditions and may lead to ring cleavage. A more controlled reduction can be achieved using dissolving metal reductions, such as the Birch reduction, which employs sodium or lithium in liquid ammonia (B1221849) with an alcohol as a proton source. byjus.comquora.comic.ac.uk This method is particularly effective for the reduction of aromatic rings. ic.ac.uk When applied to this compound, the 3-bromophenyl ring would be the primary site of reduction, potentially leading to a non-conjugated diene. The oxazole ring itself is less readily reduced under these conditions compared to the benzene (B151609) ring. pearson.com The C-Br bond on the phenyl ring may also be subject to reduction under these conditions.
| Reaction Type | Reagent/Conditions | Potential Product(s) |
| Oxidation | Hot, concentrated KMnO4 | Oxidative cleavage of the oxazole ring, potential oxidation of any alkyl substituents on the phenyl ring to carboxylic acids. |
| Reduction (Birch) | Na/NH3 (liq.), EtOH | Reduction of the 3-bromophenyl ring to a diene; potential reduction of the C-Br bond. |
Cycloaddition Reactions Involving the Oxazole Ring as a Diene or Dipolarophile
The oxazole ring in this compound possesses the structural characteristics of both a diene and a dipolarophile, allowing it to participate in cycloaddition reactions. wikipedia.org
Oxazole as a Diene: In a normal electron-demand Diels-Alder reaction, the oxazole acts as the 4π-electron component (diene), reacting with an electron-deficient 2π-electron component (dienophile). masterorganicchemistry.com The presence of substituents on the oxazole ring influences its reactivity. Electron-donating groups on the oxazole ring generally accelerate the reaction. The reaction of a 2,4-disubstituted oxazole, such as the title compound, with a suitable dienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate) would lead to a bicyclic adduct. This adduct is often unstable and can undergo a retro-Diels-Alder reaction or rearrange to form a substituted pyridine.
Oxazole as a Dipolarophile: In an inverse electron-demand Diels-Alder reaction, the roles are reversed. An electron-rich diene reacts with an electron-deficient oxazole. The presence of the electron-withdrawing 3-bromophenyl group at the C2 position can enhance the dienophilic character of the C4-C5 double bond of the oxazole ring. Research on 4-nitro-2-phenyloxazole (B3242379) has shown that it can act as an electrophilic dienophile in [4+2] cycloaddition reactions with dienes like 2,3-dimethylbuta-1,3-diene. rsc.orgpsu.edu This suggests that this compound could potentially react in a similar manner, especially if the dienophile character is enhanced by Lewis acid catalysis.
| Cycloaddition Type | Role of Oxazole | Reactant Partner | Potential Product |
| Normal Demand Diels-Alder | Diene (4π component) | Electron-deficient alkene/alkyne | Substituted pyridine (after rearrangement) |
| Inverse Demand Diels-Alder | Dienophile (2π component) | Electron-rich diene | Bicyclic adduct |
Electrophilic and Nucleophilic Additions to the Oxazole Nucleus
The reactivity of this compound towards electrophilic and nucleophilic additions is largely dictated by the aromaticity of the oxazole ring and the presence of the highly reactive bromomethyl group.
Electrophilic Addition: Direct electrophilic addition to the aromatic oxazole ring is generally unfavorable as it would disrupt the aromatic system. Instead, electrophilic substitution is the more common pathway for aromatic heterocycles. For oxazoles, electrophilic attack typically occurs at the C5 position, which is the most electron-rich carbon. However, the presence of the 2-(3-bromophenyl) group, which is moderately deactivating, would likely decrease the rate of electrophilic substitution on the oxazole ring.
Nucleophilic Addition and Substitution: While direct nucleophilic addition to the electron-rich oxazole ring is rare, the compound is highly susceptible to nucleophilic substitution at the 4-bromomethyl position. The bromomethyl group is a potent electrophile, readily undergoing SN2 reactions with a wide range of nucleophiles.
This reactivity allows for the introduction of various functional groups at the C4-position, making it a valuable synthetic intermediate. The reaction of the analogous 4-(bromomethyl)-2-phenyloxazole with nucleophiles such as amines, thiols, and alkoxides proceeds under relatively mild conditions to afford the corresponding substituted products. Phase-transfer catalysts can be employed to enhance the reaction rates in biphasic systems. It is important to control the reaction temperature to avoid competing elimination reactions.
The reaction of 2-(bromomethyl)-1,3-thiaselenole, another heterocyclic compound with a bromomethyl group, with nucleophiles has been shown to proceed through the formation of a stabilized cationic intermediate, highlighting the enhanced reactivity of such systems. mdpi.com
| Nucleophile | Reaction Conditions | Product Type | Reference |
| Amines (R-NH2) | Polar aprotic solvent (e.g., DMF), 50-70 °C | 4-(Aminomethyl)-2-(3-bromophenyl)oxazole | |
| Thiols (R-SH) | Polar aprotic solvent (e.g., DMF), 50-70 °C | 4-(Thio-methyl)-2-(3-bromophenyl)oxazole | |
| Alkoxides (R-O⁻) | Corresponding alcohol, base | 4-(Alkoxymethyl)-2-(3-bromophenyl)oxazole |
Mechanistic Investigations in the Chemistry of 4 Bromomethyl 2 3 Bromophenyl Oxazole
Elucidation of Reaction Mechanisms in Oxazole (B20620) Ring Formation
The synthesis of the 2,4-disubstituted oxazole core of 4-(bromomethyl)-2-(3-bromophenyl)oxazole can be achieved through several established and modern synthetic strategies. The mechanism of ring formation is central to controlling the yield and purity of the final product.
Classic methods for oxazole synthesis, such as the Robinson-Gabriel synthesis, remain fundamental. This pathway involves the acid-catalyzed cyclodehydration of a 2-acylamino-ketone. wikipedia.org For the target molecule, this precursor would be N-(1-bromo-3-halopropan-2-one)-3-bromobenzamide. The mechanism proceeds as follows:
Protonation: The keto-carbonyl group of the 2-acylamino-ketone is protonated by a strong acid (e.g., H₂SO₄, PPA), activating it towards nucleophilic attack. ijpsonline.comyoutube.com
Intramolecular Cyclization: The amide oxygen acts as an intramolecular nucleophile, attacking the activated carbonyl carbon to form a five-membered cyclic intermediate, a protonated 2,5-dihydroxy-2,5-dihydrooxazole (a hemiaminal analog).
Dehydration: A two-step dehydration process occurs. First, one hydroxyl group is protonated and eliminated as a water molecule, forming a stabilized oxazolinium cation. A second dehydration event, often involving the elimination of the second hydroxyl group and a proton from the adjacent carbon, leads to the formation of the aromatic oxazole ring. ijpsonline.com
Modern synthetic protocols offer alternative mechanistic pathways, often under milder, metal-free conditions. One such approach is the Brønsted acid-catalyzed cyclization of α-diazoketones with amides. acs.orgnih.gov In a hypothetical synthesis for the target compound, 3-bromobenzamide (B114348) would react with a suitable α-diazoketone. Experimental and computational studies on similar systems suggest a mechanism involving the formation of a key ester intermediate, which then undergoes cyclization to yield the 2,4-disubstituted oxazole. acs.org
Another significant route is the Van Leusen oxazole synthesis, which constructs the ring from an aldehyde and tosylmethyl isocyanide (TosMIC). nih.govsemanticscholar.org While this typically yields 5-substituted oxazoles, modifications can provide other substitution patterns. The mechanism involves the deprotonation of TosMIC, nucleophilic attack on the aldehyde, and subsequent intramolecular cyclization to an oxazoline (B21484) intermediate, which then eliminates toluenesulfinic acid to form the aromatic oxazole ring. nih.gov
Table 1: Comparison of Mechanistic Pathways for 2,4-Disubstituted Oxazole Formation
| Synthesis Method | Key Precursors | Catalyst/Reagent | Key Mechanistic Steps | Ref |
|---|---|---|---|---|
| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | Strong acid (H₂SO₄, PPA) | Carbonyl protonation, intramolecular cyclization, two-step dehydration. | wikipedia.orgijpsonline.com |
| Brønsted Acid-Catalyzed Cyclization | Amide, α-Diazoketone | Brønsted Acid (e.g., TfOH) | Formation of a key ester intermediate, subsequent cyclization. | acs.orgnih.gov |
| Bredereck Reaction | α-Haloketone, Amide | None (thermal) or dehydrating agent | Formation of an intermediate adduct, followed by cyclodehydration. | ijpsonline.com |
Mechanistic Pathways of Functional Group Interconversions on the Oxazole and Phenyl Moieties
The dual functionality of this compound allows for a rich variety of post-synthesis modifications. The mechanistic pathways for reactions at the bromomethyl and bromophenyl sites are distinct, enabling selective transformations.
Reactions at the 4-(Bromomethyl) Group:
The bromomethyl group at the C4 position of the oxazole ring is analogous to a benzylic or allylic halide, making it highly susceptible to nucleophilic substitution reactions, primarily through an Sₙ2 mechanism. The reactivity of this site is well-documented for related 2-(halomethyl)oxazoles, which serve as effective scaffolds for synthetic elaboration. nih.gov
The general Sₙ2 mechanism involves a backside attack by a nucleophile on the carbon atom bearing the bromine, leading to the inversion of stereochemistry if the carbon were chiral. The leaving group (bromide) is displaced in a single, concerted step. A wide range of nucleophiles can be employed, including:
O-Nucleophiles: Alkoxides and phenoxides react to form ether linkages.
N-Nucleophiles: Amines (primary, secondary) react to yield substituted aminomethyl oxazoles. nih.gov
S-Nucleophiles: Thiolates react to produce thioethers. nih.gov
C-Nucleophiles: Stabilized carbanions, such as those derived from diethyl malonate, can be used for C-C bond formation, providing a route to compounds like the non-steroidal anti-inflammatory drug Oxaprozin from related precursors. nih.gov
Reactions at the 2-(3-Bromophenyl) Group:
The bromine atom on the phenyl ring is an aryl halide, which is generally unreactive toward nucleophilic substitution but is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. sci-hub.se These reactions dramatically increase molecular complexity by forming new carbon-carbon or carbon-heteroatom bonds.
The most common of these is the Suzuki-Miyaura cross-coupling reaction. The generally accepted catalytic cycle, involving a Palladium(0) catalyst, is as follows:
Oxidative Addition: The aryl bromide (this compound) reacts with a Pd(0) complex, which inserts into the carbon-bromine bond. This forms a new organopalladium(II) intermediate.
Transmetalation: A boronic acid or ester (R-B(OR)₂) coordinates to the palladium center, and in the presence of a base, the organic group (R) is transferred from boron to palladium, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Similar mechanisms are operative in other cross-coupling reactions like the Stille (using organostannanes), Heck (using alkenes), and Negishi (using organozinc reagents) reactions. sci-hub.se
Table 2: Functional Group Interconversion Reactions and Mechanisms
| Reactive Site | Reaction Type | Reagent/Catalyst | Product Type | General Mechanism | Ref |
|---|---|---|---|---|---|
| 4-(Bromomethyl) | Nucleophilic Substitution | Amines, Thiols, Alkoxides | Aminomethyl, Thiomethyl, Alkoxymethyl oxazoles | Sₙ2 | nih.gov |
| 2-(3-Bromophenyl) | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(0) catalyst, Base | 2-(Aryl-substituted phenyl)oxazole | Oxidative Addition, Transmetalation, Reductive Elimination | sci-hub.se |
| 2-(3-Bromophenyl) | Stille Coupling | Organostannane, Pd(0) catalyst | 2-(Aryl/Alkyl-substituted phenyl)oxazole | Oxidative Addition, Transmetalation, Reductive Elimination | sci-hub.se |
Detailed Studies on Regioselectivity and Stereoselectivity in Reactions
Regioselectivity:
Regioselectivity is a critical consideration in both the synthesis and subsequent reactions of this compound.
During Synthesis: The formation of a 2,4-disubstituted oxazole requires precise regiocontrol to avoid the generation of other isomers (e.g., 2,5- or 4,5-disubstituted). Methods like the Brønsted acid-catalyzed coupling of α-diazoketones with amides are specifically designed to provide high regioselectivity for the 2,4-disubstituted product. acs.orgnih.gov Similarly, the direct halogenation of 2-aryl-4,5-dimethyloxazoles with N-bromosuccinimide (NBS) has been shown to exhibit exceptional regioselectivity, favoring bromination at the 4-methyl position over the 5-methyl position, a reaction directly relevant to the synthesis of the "bromomethyl" moiety. thieme-connect.com
During Functionalization: The presence of two different C-Br bonds in the molecule introduces the question of chemoselectivity. The alkyl C-Br bond of the bromomethyl group is highly reactive in Sₙ2 reactions, while the aryl C-Br bond is unreactive under these conditions. Conversely, the aryl C-Br bond is activated for palladium-catalyzed cross-coupling, whereas the alkyl C-Br bond is typically not. This differential reactivity allows for highly regioselective sequential functionalization. For instance, one could first perform a nucleophilic substitution at the bromomethyl position, followed by a Suzuki coupling at the bromophenyl position, with minimal crossover reactivity. Studies on related dihalo-oxazoles confirm that selective coupling at different halogen positions is feasible by tuning the reaction conditions and catalyst. researchgate.net
Stereoselectivity:
While the parent molecule this compound is achiral, stereoselectivity becomes a key factor in reactions that generate new stereocenters.
Reactions at the Bromomethyl Group: The Sₙ2 reaction at the bromomethyl carbon provides a clear opportunity for stereocontrol. If a chiral nucleophile is used, a pair of diastereomers could be formed. More significantly, if a prochiral nucleophile is used or if the reaction is catalyzed by a chiral catalyst, it could be possible to achieve an enantioselective transformation. Research on related 2-(chloromethyl)oxazoles has demonstrated that reaction with a chiral amine, such as (+)-R-α-methylbenzylamine, followed by reduction of the intermediate Schiff base, can produce a chiral amine product, illustrating the transfer of stereochemical information. nih.gov
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates are often challenging due to their transient nature. However, their existence is typically inferred through a combination of mechanistic experiments, trapping studies, and spectroscopic analysis of stable analogs. nih.govnih.gov
Intermediates in Oxazole Ring Formation: In the Robinson-Gabriel synthesis, the key intermediates are the protonated acylamino ketone and the subsequent cyclic oxazoline-type adduct. ijpsonline.comyoutube.com While these are rarely isolated, their formation is supported by kinetic studies and computational modeling. In some modern syntheses, related intermediates like 4H-1,3-oxazol-5-ones have been successfully isolated and characterized by spectroscopic methods (NMR, MS, FTIR) before their conversion to the final oxazole product. mdpi.com In syntheses involving α-diazoketones, a key proposed intermediate is a 2-oxo-2-phenylethyl trifluoromethanesulfonate, which can be detected by mass spectrometry. acs.org
Intermediates in Functional Group Interconversions: In palladium-catalyzed cross-coupling reactions, the organopalladium(II) species formed after oxidative addition is a critical intermediate. While highly reactive, related Pd(II) complexes have been synthesized and characterized by X-ray crystallography and NMR spectroscopy to provide insight into the catalytic cycle. The transition state of the Sₙ2 reaction at the bromomethyl position is a five-coordinate carbon species, which is a theoretical construct not amenable to direct observation but is well-supported by extensive physical organic studies.
Table 3: Potential Reaction Intermediates and Characterization Methods
| Reaction Pathway | Potential Intermediate | Method of Identification/Characterization | Ref |
|---|---|---|---|
| Robinson-Gabriel Synthesis | Cyclic hemiaminal (Oxazoline adduct) | Mechanistic studies, trapping experiments, computational modeling. | ijpsonline.comyoutube.com |
| Van Leusen Synthesis | Oxazoline | Spectroscopic detection in some cases, mechanistic inference. | nih.gov |
| Modern Acid-Catalyzed Synthesis | 2-Oxo-2-phenylethyl trifluoromethanesulfonate | Mass Spectrometry (ESI-MS). | acs.org |
| Suzuki-Miyaura Coupling | Aryl-Palladium(II) complex | NMR spectroscopy, X-ray crystallography of stable analogs. | sci-hub.se |
Applications of 4 Bromomethyl 2 3 Bromophenyl Oxazole As a Versatile Synthetic Building Block
Strategic Precursor in the Synthesis of Complex Organic Molecules
The utility of 4-(Bromomethyl)-2-(3-bromophenyl)oxazole as a strategic precursor stems from the predictable and high-yielding reactivity of its bromomethyl group. This group serves as a key electrophilic handle for introducing a wide array of functionalities through nucleophilic substitution reactions. Research on analogous 2-(halomethyl)oxazoles has demonstrated that they are excellent reactive scaffolds for synthetic elaboration at the methylene (B1212753) position. nih.gov
This reactivity allows for the facile attachment of various side chains, which is a crucial step in the synthesis of more complex molecules, including those with therapeutic potential. For instance, reactions with alkoxides or phenoxides can yield corresponding ether derivatives, while reactions with sulfur nucleophiles like thiophenoxide produce thioethers. nih.gov These ethers and thioethers can be key intermediates in the synthesis of biologically active compounds. The 2-(bromomethyl) analogue, in particular, is noted for being more reactive than its chloromethyl counterpart, making it useful in C-alkylation reactions, such as with a stabilized malonate carbanion. nih.gov
Furthermore, the oxazole (B20620) ring itself is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals. mdpi.comnih.govlifechemicals.com Brominated oxazole scaffolds like this compound are valuable because they can be further modified to create polyoxazole structures, which are relevant in drug discovery research. mdpi.com The stability of the oxazole core combined with the reactivity of the side chains makes this compound a reliable building block for the systematic construction of elaborate organic molecules.
Role in the Construction of Diverse Heterocyclic Compound Libraries
The dual reactivity of this compound makes it an exceptional tool for the construction of diverse heterocyclic compound libraries. The reactive bromomethyl group allows chemists to readily modify the core structure and synthesize a broad array of new oxazole derivatives. By reacting the starting compound with a collection of different nucleophiles (e.g., amines, alcohols, thiols), a library of compounds with varying substituents at the 4-methyl position can be generated efficiently.
This strategy is exemplified by studies on similar structures, such as 4-bromomethyl-2-chlorooxazole, which has been used to create a range of 2,4-disubstituted oxazoles through sequential palladium-catalyzed cross-coupling reactions. researchgate.net First, the bromomethyl position is selectively reacted, followed by a subsequent reaction at the 2-chloro position, demonstrating how a single, multifunctional building block can give rise to a multitude of derivatives. researchgate.net This approach is fundamental to creating libraries of related compounds for screening purposes. The generation of a library of trisubstituted oxazoles, thiazoles, and imidazoles has been reported as a successful strategy for identifying potent p38α inhibitors. researchgate.net
The oxazole framework is a key component in many compounds with significant pharmacological applications, acting as a scaffold that can be decorated with various functional groups to modulate biological activity. mdpi.com Therefore, building blocks like this compound are instrumental in medicinal chemistry for generating novel chemical entities (NCEs) to explore structure-activity relationships (SAR). mdpi.com
Utilization in Combinatorial Chemistry and Parallel Synthesis for Chemical Space Exploration
Combinatorial chemistry and parallel synthesis are powerful strategies for rapidly exploring a vast chemical space to identify molecules with desired properties. The characteristics of this compound make it highly suitable for these high-throughput synthetic approaches. The robust nature of the oxazole ring and the reliable reactivity of the bromomethyl group allow for its use in automated or semi-automated parallel synthesis platforms.
The fundamental principle involves reacting the common oxazole core with a large set of diverse building blocks. For example, a plate of reaction wells could each contain the this compound scaffold, with a different nucleophile added to each well. This process generates a library where the diversity is centered around the substituent attached to the methylene group. Subsequently, the bromo-substituent on the phenyl ring could be used in a second diversification step, for instance, through a Suzuki or Stille coupling reaction with a library of boronic acids or organostannanes. researchgate.netsemanticscholar.org This two-dimensional diversification strategy allows for the exponential expansion of the number of unique compounds synthesized from a single precursor.
The use of halogenated heterocyclic intermediates is a recognized technique in combinatorial chemistry. nih.gov The ability to perform sequential, chemoselective reactions on a single scaffold is a cornerstone of modern drug discovery and chemical biology, enabling the efficient mapping of chemical space around a privileged heterocyclic core.
Potential as a Modular Unit for Functional Material Development (e.g., Polymers, Nanocatalysts)
Beyond pharmaceutical applications, the oxazole nucleus is a valuable component in the field of materials science. Oxazole-based compounds have been utilized in the development of advanced functional materials, including fluorescent dyes and polymers. The rigid, aromatic structure of the oxazole ring can impart desirable thermal and electronic properties to a polymer backbone.
This compound can be envisioned as a modular unit for creating functional polymers. The two bromine atoms provide orthogonal handles for polymerization reactions. For example, the bromomethyl group can undergo reactions to attach the molecule to a polymer chain, while the bromophenyl group could be used for cross-linking or for post-polymerization modification via cross-coupling reactions. This modularity allows for precise control over the final material's properties. Substituted oxazoles are explicitly noted for their potential interest in the development of polymers. mdpi.com
Furthermore, the ability to easily introduce a wide variety of functional groups onto the oxazole scaffold opens up possibilities for its use in creating ligands for nanocatalysts. By attaching specific coordinating groups (e.g., containing nitrogen, phosphorus, or sulfur atoms) through reaction at the bromomethyl position, custom ligands can be designed. nih.gov These ligands could then be anchored to nanoparticle surfaces to modulate their catalytic activity and selectivity. While direct application in nanocatalysts is still speculative, the synthetic versatility of this building block provides a clear pathway for exploring such possibilities. The broader family of oxadiazole heterocycles has already been investigated as building blocks for controlling material properties, highlighting the potential of such five-membered rings in materials design. osti.gov
Data Tables
Table 1: Reactivity of Halomethyl-Oxazole Analogs This table summarizes reactions demonstrated on analogous halomethyl-oxazole compounds, which are indicative of the potential reactivity of this compound.
| Reactant Class | Specific Reactant | Product Type | Reference |
| Alkoxides/Phenoxides | Various | Alkyl or Phenyl Ethers | nih.gov |
| Sulfur Nucleophiles | Thiocyanate, Thiophenoxide | 2-(Methylthio)cyanate, 2-(Phenylthiomethyl)oxazole | nih.gov |
| Stabilized Carbanions | Diethyl Malonate | C-Alkylated Product (e.g., Oxaprozin precursor) | nih.gov |
| Amines | (+)-R-α-Methylbenzylamine | Chiral Secondary Amine | nih.gov |
| Organostannanes (Stille) | Various | 4-Substituted-2-chlorooxazoles | researchgate.net |
| Arylboronic Acids (Suzuki) | Various | 4-Substituted-2-chlorooxazoles | researchgate.net |
Advanced Characterization and Spectroscopic Analysis of 4 Bromomethyl 2 3 Bromophenyl Oxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-(Bromomethyl)-2-(3-bromophenyl)oxazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a comprehensive structural assignment.
1H NMR Spectroscopy
Proton (¹H) NMR spectroscopy reveals the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the 3-bromophenyl ring, the oxazole (B20620) ring proton, and the methylene (B1212753) protons of the bromomethyl group are expected.
The protons of the 3-bromophenyl group typically appear in the aromatic region (δ 7.0-8.5 ppm). The substitution pattern leads to a complex splitting pattern, often consisting of multiplets. The proton on the oxazole ring is expected to resonate as a singlet in a region characteristic of five-membered heterocyclic systems. thepharmajournal.com A key diagnostic signal is the singlet corresponding to the two protons of the bromomethyl (-CH₂Br) group, which is anticipated to appear at approximately 4.5-5.0 ppm due to the deshielding effect of the adjacent bromine atom. vulcanchem.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H (3-bromophenyl) | 7.0 - 8.5 | Multiplet |
| Oxazole-H (C5-H) | ~7.9 | Singlet |
| -CH₂Br | 4.5 - 5.0 | Singlet |
Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.
13C NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound would display distinct signals for each unique carbon atom. The carbon atoms of the oxazole ring typically resonate at characteristic chemical shifts, with the C2 and C4 carbons appearing further downfield. thepharmajournal.com The carbons of the 3-bromophenyl ring will show signals in the aromatic region, with the carbon atom attached to the bromine atom exhibiting a characteristic chemical shift. The carbon of the bromomethyl group is expected to appear at a relatively upfield position compared to the aromatic carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C H₂Br | ~30-35 |
| Aromatic C -Br | ~122 |
| Aromatic C -H | ~125-135 |
| Oxazole C 4 | ~138 |
| Aromatic C -Oxazole | ~128 |
| Oxazole C 5 | ~150 |
| Oxazole C 2 | ~161 |
Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. thepharmajournal.comchemicalbook.com
2D NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are invaluable.
COSY (Correlation Spectroscopy): This experiment would establish the correlations between coupled protons, particularly within the 3-bromophenyl ring, helping to decipher the complex splitting patterns.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated carbons of the phenyl ring, the oxazole ring, and the bromomethyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for establishing the connectivity between the different structural units. For instance, correlations would be expected between the bromomethyl protons and the C4 and C5 carbons of the oxazole ring, as well as between the protons of the 3-bromophenyl ring and the C2 carbon of the oxazole ring. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, C₁₀H₇Br₂NO. The presence of two bromine atoms would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with intense signals for [M]+, [M+2]+, and [M+4]+ in an approximate 1:2:1 ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. In ESI-MS, this compound would typically be observed as the protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing valuable structural information.
Expected fragmentation pathways could include the loss of a bromine radical, the cleavage of the bromomethyl group, and the fragmentation of the oxazole ring. The analysis of these fragment ions helps to confirm the proposed structure of the molecule.
Table 3: Key Mass Spectrometry Data for this compound
| Parameter | Description |
| Molecular Formula | C₁₀H₇Br₂NO |
| Molecular Weight | 332.98 g/mol |
| HRMS (ESI+) | Expected [M+H]⁺ with characteristic isotopic pattern for two bromine atoms. |
| Major Fragment Ions | Fragments corresponding to the loss of Br, CH₂Br, and cleavage of the oxazole ring. |
Note: The fragmentation pattern is predicted based on the general behavior of similar heterocyclic compounds under ESI-MS/MS conditions.
Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is a crucial technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the vibrational frequencies of the chemical bonds. For this compound, the IR spectrum would be expected to display characteristic absorption bands corresponding to its distinct structural components: the oxazole ring, the bromophenyl group, and the bromomethyl group.
Key expected vibrational modes would include C-H stretching from the aromatic ring, C=N and C=C stretching vibrations from the oxazole ring, and the C-Br stretching from both the bromomethyl and bromophenyl moieties. The precise frequencies of these vibrations provide a molecular fingerprint, aiding in structural confirmation.
Table 1: Hypothetical IR and FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretching |
| ~1650-1600 | Medium | Oxazole ring C=N stretching |
| ~1600-1450 | Medium-Strong | Aromatic C=C stretching |
| ~1250 | Strong | C-O-C asymmetric stretching in oxazole ring |
| ~1100-1000 | Medium | In-plane C-H bending |
| ~700-600 | Strong | C-Br stretching (bromophenyl) |
| ~650-550 | Strong | C-Br stretching (bromomethyl) |
X-ray Crystallography for Definitive Solid-State Structural Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate a detailed model of the crystal lattice, including bond lengths, bond angles, and torsional angles within the molecule.
For this compound, a successful X-ray crystallographic analysis would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the oxazole ring, the orientation of the 3-bromophenyl substituent relative to the oxazole core, and the conformation of the bromomethyl group. This level of detail is invaluable for understanding the molecule's steric and electronic properties.
Table 2: Illustrative Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic (Hypothetical) |
| Space Group | P2₁/c (Hypothetical) |
| a (Å) | [Value] |
| b (Å) | [Value] |
| c (Å) | [Value] |
| α (°) | 90 |
| β (°) | [Value] |
| γ (°) | 90 |
| Volume (ų) | [Value] |
| Z (molecules per unit cell) | 4 (Hypothetical) |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
For this compound, with a molecular formula of C₁₀H₇Br₂NO, elemental analysis would be performed to quantify the percentages of carbon, hydrogen, and nitrogen. The results are crucial for verifying the empirical formula and, in conjunction with molecular weight determination, the molecular formula.
Table 3: Theoretical vs. Experimental Elemental Analysis Data for C₁₀H₇Br₂NO
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon (C) | 36.29 | [Value] |
| Hydrogen (H) | 2.13 | [Value] |
| Nitrogen (N) | 4.23 | [Value] |
Theoretical and Computational Studies on 4 Bromomethyl 2 3 Bromophenyl Oxazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules. However, dedicated studies on 4-(Bromomethyl)-2-(3-bromophenyl)oxazole are absent from the current body of scientific literature.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules, such as orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. These calculations provide insights into a molecule's reactivity and potential interaction sites. For many organic molecules, DFT studies are foundational for understanding their chemical behavior. epstem.net For instance, DFT has been successfully applied to explore the structure-reactivity relationships of other complex heterocyclic compounds. mdpi.com However, no specific DFT studies focused on this compound have been published.
Ab Initio Calculations
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, represent another class of methods for studying molecular systems. While computationally more intensive than DFT, they can offer highly accurate results for smaller molecules. The application of ab initio methods to elucidate the properties of this compound has not been documented in peer-reviewed research.
Molecular Modeling and Conformational Analysis of the Compound
Molecular modeling and conformational analysis are crucial for understanding the three-dimensional structure of a molecule and its flexibility. These studies can identify the most stable conformations and the energy barriers between them, which can influence the molecule's biological activity and reaction pathways. Conformational analysis is often performed using a combination of computational methods and experimental data, such as NMR spectroscopy. nih.gov For this compound, there are no published reports detailing its conformational preferences or the results of any molecular modeling studies.
Theoretical Structure-Reactivity Relationship (SRR) Investigations
Theoretical Structure-Reactivity Relationship (SRR) studies aim to correlate the structural or electronic features of a molecule with its chemical reactivity.
Influence of Substituents on Reaction Selectivity and Rates
The two bromine atoms in this compound, one on the phenyl ring and one in the methyl group, are expected to significantly influence its reactivity. The bromine on the phenyl ring acts as a deactivating, ortho-para directing group in electrophilic aromatic substitution reactions due to its electron-withdrawing inductive effect and electron-donating resonance effect. The bromomethyl group is a reactive site, susceptible to nucleophilic substitution reactions. Quantum chemical studies on similar molecules have shown that the presence and position of substituents can dramatically alter reaction pathways and product formation. nih.gov However, without specific computational studies on this compound, any discussion of the precise influence of these bromo-substituents on its reaction selectivity and rates remains speculative.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that relate the chemical structure of a series of compounds to their reactivity. Developing a QSRR model requires a dataset of experimentally determined reactivity data for a range of structurally related compounds. As there is a lack of published reactivity data for a series of analogs of this compound, no QSRR studies have been developed for this class of compounds.
Prediction of Reaction Pathways and Energetics through Computational Chemistry
Computational chemistry enables the exploration of potential reaction pathways for this compound, providing a detailed understanding of the energetics involved in its transformations. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies required for various reactions.
One of the primary applications of computational chemistry in this context is the study of nucleophilic substitution reactions. The presence of a bromomethyl group suggests that this position is susceptible to attack by nucleophiles. Theoretical calculations can model the substitution of the bromine atom by various nucleophiles, determining the feasibility and preferred mechanism (e.g., SN1 vs. SN2) of the reaction. For instance, the reaction of related brominated heterocyclic compounds has been studied computationally to elucidate complex, multi-step reaction pathways, including the formation of intermediates and their subsequent rearrangements. nih.gov
DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)), are a common method for these investigations. irjweb.com Such calculations can predict the geometries of reactants, products, and transition states, as well as their corresponding energies. This information is crucial for constructing a reaction profile diagram, which visually represents the energy changes throughout the reaction.
To illustrate the type of data that can be generated, the following table presents hypothetical energetic data for a proposed reaction pathway of this compound with a generic nucleophile (Nu-).
Table 1: Hypothetical Reaction Energetics for the Nucleophilic Substitution of this compound
| Species/State | Relative Energy (kcal/mol) |
| Reactants (Molecule + Nu-) | 0.0 |
| Transition State | +15.2 |
| Intermediate Complex | -5.8 |
| Products (Substituted Molecule + Br-) | -12.5 |
This data is illustrative and intended to represent typical outputs of computational chemistry studies.
These energetic predictions are vital for understanding the kinetics and thermodynamics of potential reactions, guiding synthetic chemists in choosing appropriate reaction conditions to achieve desired products.
Analysis of Electronic Properties and Their Influence on Chemical Behavior
The electronic properties of a molecule are fundamental to its chemical reactivity and physical characteristics. Computational methods provide a detailed picture of the electron distribution and orbital energies within this compound, which in turn explains its behavior in chemical reactions.
A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net For oxazole (B20620) derivatives, DFT calculations have been effectively used to determine these and other electronic parameters. irjweb.com
Beyond HOMO and LUMO energies, a range of other electronic descriptors can be calculated to predict chemical behavior. These include:
Chemical Potential (μ): Describes the escaping tendency of electrons from an equilibrium system.
Global Chemical Hardness (η): Measures the resistance to change in the electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
The analysis of the molecular electrostatic potential (MEP) surface is another valuable computational tool. The MEP map visually represents the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for electrophilic and nucleophilic attack.
The following table presents a set of hypothetical electronic properties for this compound, calculated using DFT.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Chemical Potential (μ) | -4.15 eV |
| Global Chemical Hardness (η) | 2.65 eV |
| Electrophilicity Index (ω) | 3.25 eV |
| Dipole Moment | 2.1 D |
This data is illustrative and based on typical values for similar heterocyclic compounds.
These theoretical insights into the electronic structure of this compound are invaluable for rationalizing its observed reactivity and for designing new molecules with tailored properties for various applications in medicinal chemistry and materials science. semanticscholar.org
Future Research Directions and Unexplored Avenues for 4 Bromomethyl 2 3 Bromophenyl Oxazole
Development of Novel and Sustainable Synthetic Routes
Current synthetic strategies for 2,4-disubstituted oxazoles often rely on classical methods that may involve harsh conditions or generate significant waste. The future development for synthesizing 4-(bromomethyl)-2-(3-bromophenyl)oxazole should prioritize efficiency, sustainability, and scalability.
Key areas for investigation include:
Continuous Flow Synthesis : Transitioning from batch to continuous flow processes could offer significant advantages. A multi-step flow synthesis, starting from simpler precursors, could involve the thermolysis of vinyl azides to generate azirine intermediates, which then react with bromoacetyl bromide to form the 2-(bromomethyl)oxazole core. nih.govbeilstein-journals.orgbeilstein-journals.org This approach can enhance safety, improve reproducibility, and allow for easier scale-up while minimizing decomposition of sensitive intermediates. nih.govbeilstein-journals.org
Green Chemistry Approaches : The exploration of eco-friendly synthetic alternatives is crucial. This includes the use of ionic liquids as reusable reaction media, which have been shown to be effective in one-pot van Leusen syntheses of other oxazoles. ijpsonline.com Furthermore, employing safer and more stable reagents, such as α-tosyloxyketones as alternatives to highly lachrymatory α-haloketones, could provide a more sustainable route to the oxazole (B20620) core. connectjournals.com
Catalyst-Mediated Reactions : Investigating novel catalytic systems could lead to more efficient syntheses. For instance, developing palladium/copper-catalyzed direct arylation methods or employing visible light-induced protocols with diazo compounds could provide milder and more functional-group-tolerant pathways to the polysubstituted oxazole skeleton. ijpsonline.comrsc.org
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Approach | Potential Advantages | Key Research Challenges | Relevant Precursors |
|---|---|---|---|
| Multi-step Flow Synthesis | Enhanced safety, scalability, improved yield, reduced decomposition. nih.govbeilstein-journals.org | Optimization of residence times, temperatures, and reagent mixing for each step. | Vinyl azides, Bromoacetyl bromide. beilstein-journals.org |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. semanticscholar.org | Scale-up limitations, potential for localized overheating. | para-substituted 2-bromoacetophenone, Urea/Amides. semanticscholar.org |
| Ionic Liquid Media | Reusability of solvent, potentially higher yields. ijpsonline.com | Cost of ionic liquids, product separation. | Aldehydes, Tosylmethyl isocyanide (TosMIC). ijpsonline.com |
| Palladium-Catalyzed Cross-Coupling | High convergence, modularity. ijpsonline.com | Catalyst cost and removal, optimization of coupling partners. | Halogenated oxazole precursors, Boronic acids. ijpsonline.com |
Exploration of Underutilized Reactivity Modes
The this compound scaffold possesses multiple reactive sites that allow for diverse and selective chemical transformations. While the individual reactivity of the bromomethyl and bromophenyl groups is known, their combined potential in sequential or one-pot reactions is an area ripe for exploration.
Orthogonal Functionalization : The differential reactivity of the C-Br bonds is a key feature to be exploited. The bromomethyl group is highly susceptible to nucleophilic substitution, making it an ideal handle for introducing a wide variety of functionalities. nih.govbeilstein-journals.org The aryl-bromine bond is more stable and perfectly suited for transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, or Heck couplings. nih.govresearchgate.net A systematic study of this orthogonal reactivity would allow for the programmed and highly efficient construction of complex molecules.
Halogen Dance Rearrangement : The "halogen dance" is a base-catalyzed isomerization process observed in halogenated heterocycles. nih.gov Investigating whether this compound can undergo such a rearrangement could open pathways to novel substitution patterns that are otherwise difficult to access, potentially enabling migration of the bromine atom on the phenyl ring or even involving the oxazole core itself under specific conditions.
Metalation and C-H Functionalization : Direct deprotonation of the oxazole ring, typically at the C5 position, can generate a reactive carbanion for subsequent reaction with electrophiles. nih.govacs.org Exploring the conditions for selective metalation of the C5-H bond in the presence of the two bromine atoms would provide another avenue for molecular elaboration.
Advanced Mechanistic Investigations via In Situ Spectroscopy
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for reaction optimization and the discovery of new reactivity. The use of advanced in situ spectroscopic techniques can provide real-time data on reaction kinetics, intermediates, and transition states.
Future research should employ:
In Situ NMR and IR Spectroscopy : To monitor the formation of the oxazole ring during cyclodehydration or other ring-forming reactions. This would allow for the identification of key intermediates, such as β-ketoisocyanides, and help to elucidate the cyclization mechanism. researchgate.net These techniques can also be used to study the kinetics of subsequent functionalization reactions at either the bromomethyl or bromophenyl positions.
Kinetic Studies : Detailed kinetic analysis of the orthogonal reactions (nucleophilic substitution vs. cross-coupling) would enable the precise tuning of reaction conditions to favor one transformation over the other, achieving high selectivity.
Isotopic Labeling : The use of isotopically labeled precursors could help to trace the pathways of atoms during complex rearrangements like the halogen dance, providing definitive evidence for the proposed mechanisms.
Computational Design of New Reactions and Applications
Computational chemistry offers powerful predictive tools for designing novel synthetic routes and exploring the potential properties of new molecules derived from this compound. jcchems.com
Reaction Pathway Modeling : Density Functional Theory (DFT) calculations can be used to model the transition states and reaction profiles for various synthetic routes. This can help identify the most energetically favorable pathways for both the synthesis of the parent compound and its subsequent derivatization, guiding experimental efforts. acs.org
Predicting Reactivity and Selectivity : Computational models can predict the relative reactivity of the different sites on the molecule (C5-H, C-Br bonds) under various conditions. This can aid in the rational design of selective functionalization strategies, minimizing trial-and-error experimentation.
Design of Novel Derivatives : By computationally exploring the electronic and steric properties of a virtual library of derivatives, it is possible to design new molecules with specific target properties for applications in materials science or as ligands in catalysis. researchgate.netnih.gov For example, modeling could be used to design oligomers or polymers with interesting electronic or photophysical properties based on the oxazole core.
Q & A
Q. What are the most reliable synthetic routes for preparing 4-(bromomethyl)-2-(3-bromophenyl)oxazole, and how do reaction conditions influence yields?
The compound can be synthesized via acylaminoacylation of aromatic hydrocarbons using 2-[4-benzenesulfonyl-(4-halophenyl)]-5-oxazolones in the presence of anhydrous AlCl₃, followed by cyclization with phosphorus oxychloride (POCl₃) . Key factors include:
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish its structure?
- ¹H/¹³C-NMR : The bromomethyl group (CH₂Br) appears as a singlet at δ ~4.5 ppm (¹H) and δ ~30 ppm (¹³C). The oxazole ring protons resonate as doublets at δ ~7.2–8.1 ppm .
- IR Spectroscopy : C-Br stretching at ~550–600 cm⁻¹ and oxazole C=N absorption at ~1650 cm⁻¹ confirm functional groups .
- UV-Vis : Absorbance at λ ~270–290 nm indicates π→π* transitions in the conjugated oxazole-phenyl system .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-bromophenyl substituent influence reactivity in cross-coupling reactions?
The 3-bromophenyl group introduces steric hindrance and electron-withdrawing effects:
- Steric effects : The meta-bromo substituent reduces coplanarity between the oxazole and phenyl rings, as evidenced by non-coplanar UV/NMR spectral data . This hinders π-π stacking in catalytic systems.
- Electronic effects : The bromine atom activates the oxazole ring for nucleophilic substitution at the bromomethyl site but deactivates electrophilic aromatic substitution on the phenyl ring .
- Methodological insight : Use Pd-catalyzed Suzuki-Miyaura couplings with arylboronic acids at 60–80°C for efficient functionalization .
Q. What strategies optimize the compound’s use as a ligand in transition-metal complexes, and how do coordination modes affect catalytic activity?
- Ligand design : The oxazole nitrogen and bromomethyl group act as bidentate ligands , forming stable complexes with Cu(II), Co(II), and Ni(II) .
- Coordination studies : IR and electronic spectra reveal that metal binding occurs via the oxazole N and Br atoms, with square-planar geometry preferred for Cu(II) complexes .
- Catalytic applications : These complexes show enhanced activity in oxidation reactions (e.g., alcohol-to-ketone conversions) when supported on silica gel .
Q. How can computational modeling resolve contradictions in experimental data regarding regioselectivity in substitution reactions?
- DFT calculations : Analyze frontier molecular orbitals (FMOs) to predict reactivity at the bromomethyl vs. bromophenyl sites. The LUMO of the bromomethyl group is lower in energy (−1.8 eV), favoring nucleophilic attack .
- MD simulations : Assess steric effects by modeling transition states in cross-coupling reactions. Meta-bromo substituents increase activation energy by ~5 kcal/mol compared to para-substituted analogs .
- Validation : Compare computed NMR chemical shifts (e.g., using GIAO-DFT) with experimental data to validate electronic structure models .
Q. What methodologies assess the compound’s bioactivity, particularly as an acetylcholinesterase (AChE) inhibitor?
- In vitro assays : Use Ellman’s method to measure AChE inhibition kinetics. IC₅₀ values for oxazole derivatives range from 10–50 μM, with bromine enhancing binding affinity .
- Molecular docking : Simulate interactions with the AChE active site (PDB: 4EY7). The bromophenyl group occupies the peripheral anionic site, while the oxazole ring hydrogen-bonds with Trp286 .
- SAR studies : Modify the bromomethyl group to thioethers or amines to improve selectivity and reduce cytotoxicity .
Data Contradiction Analysis
Q. Why do some studies report conflicting melting points for structurally similar oxazole derivatives?
- Impurity factors : Residual solvents (e.g., ethyl alcohol) or unreacted intermediates can depress melting points. Recrystallization purity must exceed 95% for accurate reporting .
- Polymorphism : Certain oxazoles exhibit multiple crystalline forms. For example, 4-(bromomethyl)-5-methyl-3-phenylisoxazole shows a 5°C variation (61–63°C) due to kinetic vs. thermodynamic crystallization pathways .
Q. How can researchers reconcile discrepancies in reported reaction yields for bromomethyl-oxazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
